Isomeric Purity: 96:4 Selectivity for Desired 3-CF3-5-ol Isomer Over 5-CF3-3-ol Isomer
The compound is distinguished by a patented synthesis method that achieves a high isomeric selectivity of 96:4 for the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol over its isomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol [1]. The process, which involves condensing an ethyl trifluoroacetoacetate derivative with methyl hydrazine in an acidic medium, yields the target compound with 86.5% yield and a 96% isomeric purity as determined by NMR [1].
| Evidence Dimension | Isomeric Selectivity (Ratio of desired 3-CF3-5-ol to undesired 5-CF3-3-ol) |
|---|---|
| Target Compound Data | 96:4 |
| Comparator Or Baseline | 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol (isomer) |
| Quantified Difference | A selectivity of 96% for the target compound, limiting the undesired isomer to 4%. |
| Conditions | Synthesis via condensation of ethyl trifluoroacetoacetate and methyl hydrazine in acidic medium at 80°C, analyzed by NMR. |
Why This Matters
High isomeric purity is crucial for minimizing purification steps and maximizing yield in downstream syntheses, directly impacting cost-efficiency in industrial applications.
- [1] US Patent Application US20180230103A1. Method for preparation of 1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-ol. 2018. View Source
